molecular formula C12H12N2OS B14389548 5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide CAS No. 88649-46-1

5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide

Katalognummer: B14389548
CAS-Nummer: 88649-46-1
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: UWHMAACKVZKBEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboximidamide group and a phenyl ring bearing a methylsulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization to form the furan ring . Subsequent functionalization steps introduce the carboximidamide and methylsulfanyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the furan ring and the functional groups contributes to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide is unique due to the presence of the methylsulfanyl group on the phenyl ring and the carboximidamide group on the furan ring. These functional groups impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88649-46-1

Molekularformel

C12H12N2OS

Molekulargewicht

232.30 g/mol

IUPAC-Name

5-(4-methylsulfanylphenyl)furan-2-carboximidamide

InChI

InChI=1S/C12H12N2OS/c1-16-9-4-2-8(3-5-9)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H3,13,14)

InChI-Schlüssel

UWHMAACKVZKBEI-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C2=CC=C(O2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.